molecular formula C15H18ClN B13742845 1,2-Diphenyl-3-aminopropane hydrochloride CAS No. 40692-28-2

1,2-Diphenyl-3-aminopropane hydrochloride

Cat. No.: B13742845
CAS No.: 40692-28-2
M. Wt: 247.76 g/mol
InChI Key: GKHCARYZXWFABR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Diphenylpropylamine Derivatives

1,2-Diphenyl-3-aminopropane hydrochloride is identified by the CAS Number 40692-28-2. The molecule consists of a three-carbon propane (B168953) chain substituted with phenyl groups at the first and second carbon atoms and an amino group at the third. The hydrochloride salt is formed by the protonation of the primary amine group. vulcanchem.com The IUPAC name for the parent compound is 2,3-diphenylpropylamine, and the hydrochloride salt is named 2,3-diphenylpropylazanium;chloride. vulcanchem.com

The core structure is a propane backbone, which allows for various constitutional isomers based on the positioning of the two phenyl groups. These isomers, collectively known as diphenylpropylamines, exhibit distinct chemical properties and spatial arrangements. The structure of 1,2-Diphenyl-3-aminopropane features steric crowding due to the adjacent phenyl groups, which influences its conformational preferences and reactivity. vulcanchem.com In contrast, isomers like 3,3-diphenylpropylamine (B135516) have both phenyl groups attached to the same carbon atom, creating a quaternary center that significantly alters the molecular shape. wikipedia.org

Table 1: Physicochemical Properties of this compound

Identifier Value
IUPAC Name 2,3-diphenylpropylazanium;chloride
CAS Number 40692-28-2
Molecular Formula C₁₅H₁₈ClN
Molecular Weight 247.76 g/mol

| Parent Compound | 2,3-Diphenylpropylamine |

Table 2: Structural Isomers of Diphenylpropylamine

Isomer Name Position of Phenyl Groups
1,2-Diphenylpropylamine C1 and C2
1,3-Diphenylpropylamine C1 and C3
3,3-Diphenylpropylamine C3 and C3
1,1-Diphenylpropylamine C1 and C1

Historical Overview of Research on Phenyl-Substituted Propane Amines

Research into phenyl-substituted propane amines has a long history, beginning with simpler related structures. A foundational compound in this class is 1-phenyl-2-aminopropane, commonly known as amphetamine, which was synthesized in the late 19th century and its pharmacological properties were discovered in the 1920s. google.com This early work established the significance of the phenylpropylamine scaffold in influencing biological systems.

The exploration of more complex derivatives, including those with two phenyl groups, followed. In the mid-20th century, research led to the development of various diphenylpropylamine derivatives with applications in medicine. Compounds such as Fendiline and Prenylamine, which are structurally related to 3,3-diphenylpropylamine, were investigated for their cardiovascular effects. wikipedia.org These developments highlighted the therapeutic potential of the diphenylpropylamine framework and spurred further investigation into how substitutions on the phenyl rings and the propyl chain could modulate activity. The synthesis and study of these compounds contributed to a deeper understanding of structure-activity relationships within this chemical family.

Significance in Modern Organic and Medicinal Chemistry Research

In contemporary research, this compound and its derivatives are valuable as building blocks in organic synthesis and as scaffolds in medicinal chemistry. The diphenylethylamine nucleus is a component of various "research chemicals," where synthetic chemists explore novel molecular architectures. nih.gov The synthesis of isomers and analogues allows researchers to study how structural modifications affect a compound's properties. nih.gov

The broader class of phenyl-propane-amines continues to be a fertile ground for drug discovery. For instance, novel derivatives of 3-phenylpropane-1,2-diamine (B1211460) have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme involved in tumor invasion and metastasis. nih.gov This demonstrates the potential of the vicinal diamine scaffold, which is structurally related to 1,2-diphenyl-3-aminopropane, in developing new therapeutic agents. Furthermore, research into N-substituted derivatives of 1-phenyl-2-aminopropane has identified these structures as high-affinity ligands for sigma-receptors, proposing the 2-phenylaminoethane moiety as a common pharmacophore for this class of receptors. nih.gov While not directly studying 1,2-diphenyl-3-aminopropane, this research underscores the significance of its core phenyl-propane-amine structure as a template for designing molecules with specific biological targets. The compound itself serves as a useful intermediate for creating more complex molecules for biological evaluation. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40692-28-2

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

2,3-diphenylpropylazanium;chloride

InChI

InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H

InChI Key

GKHCARYZXWFABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of 1,2 Diphenyl 3 Aminopropane Hydrochloride

Total Synthesis Approaches to 1,2-Diphenyl-3-aminopropane Hydrochloride

The total synthesis of complex organic molecules is a cornerstone of organic chemistry, enabling the construction of intricate structures from simpler, readily available starting materials. nih.govscripps.edu The planning and execution of such syntheses rely on a logical process of deconstruction known as retrosynthetic analysis. amazonaws.comwikipedia.org

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler precursor structures. wikipedia.orgewadirect.com This process involves "disconnections," which are the theoretical reverse of known chemical reactions. amazonaws.comlkouniv.ac.in For this compound, a key disconnection is the C-N bond of the primary amine, which points to a reductive amination pathway. amazonaws.com This involves retrosynthetically converting the amine to a carbonyl group.

Another strategic disconnection could involve the C-C bonds of the propane (B168953) backbone. However, given the reliability and efficiency of forming C-N bonds through reductive amination, this is often the preferred initial step in the retrosynthetic analysis of such amino compounds. amazonaws.comyoutube.com The analysis begins with the target molecule and works backward, identifying key synthons (idealized fragments) and their corresponding synthetic equivalents (actual reagents). lkouniv.ac.in

Based on the retrosynthetic analysis, a primary precursor for this compound is 1,2-diphenylpropan-3-al or the corresponding ketone, 1,2-diphenylpropan-3-one. These carbonyl compounds can serve as the electrophilic component in the subsequent amination reaction.

The synthesis of these diphenylpropane carbonyl precursors can be achieved through various classical organic reactions. For instance, Friedel-Crafts acylation or alkylation reactions on benzene (B151609) or substituted benzene derivatives can be employed to construct the diphenylated carbon skeleton.

Reductive amination is a powerful and widely used method for the synthesis of amines. youtube.comresearchgate.net This reaction involves the conversion of a carbonyl compound (an aldehyde or ketone) into an amine through an intermediate imine, which is then reduced. youtube.com For the synthesis of 1,2-diphenyl-3-aminopropane, 1,2-diphenylpropan-3-al would be reacted with an ammonia (B1221849) source to form the corresponding imine.

This imine intermediate is then reduced in situ to the desired primary amine. youtube.com A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.netthieme.com The "one-pot" nature of this procedure, where the imine formation and reduction occur in the same reaction vessel, makes it a highly efficient synthetic route. youtube.com

Reaction Step Reactants Reagents/Conditions Product
Imine Formation1,2-Diphenylpropan-3-al, AmmoniaAcid catalyst (e.g., mild acid)1,2-Diphenylpropan-3-imine
Reduction1,2-Diphenylpropan-3-imineSodium borohydride or Catalytic Hydrogenation1,2-Diphenyl-3-aminopropane
Salt Formation1,2-Diphenyl-3-aminopropaneHydrochloric acidThis compound

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. thermofisher.comwikipedia.org This reaction is a fundamental C-C bond-forming reaction in organic synthesis. ias.ac.in

While not a direct route to 1,2-diphenyl-3-aminopropane itself, the Mannich reaction is a valuable tool for constructing substituted diphenylpropylamine scaffolds. ias.ac.innih.gov For example, a ketone with an alpha-hydrogen could react with formaldehyde (B43269) and a suitable amine to generate a more complex aminoketone structure. This Mannich base can then undergo further transformations to yield various derivatives. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.orgyoutube.com

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

Many biologically active molecules exist as single enantiomers, making the development of stereoselective and asymmetric synthetic methods a critical area of research. nih.gov For a molecule like 1,2-diphenyl-3-aminopropane with a chiral center, obtaining it in an enantiomerically pure form is often a key objective.

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. researchgate.net

In the context of synthesizing an enantiopure form of 1,2-diphenyl-3-aminopropane, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral amine could be used in a reductive amination reaction with a prochiral ketone. The chirality of the auxiliary would influence the facial selectivity of the nucleophilic attack on the intermediate iminium ion, leading to a diastereomeric mixture of products. These diastereomers can then be separated, and subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched amine. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Chiral Auxiliary Type Example Application in Asymmetric Synthesis
OxazolidinonesEvans' AuxiliariesAsymmetric alkylations and aldol reactions to set stereocenters. wikipedia.orgresearchgate.net
CamphorsultamOppolzer's SultamUsed in asymmetric Diels-Alder reactions and alkylations. wikipedia.org
PseudoephedrineEmployed in diastereoselective alkylation reactions. wikipedia.orgnih.gov

Asymmetric Catalysis in C-C and C-N Bond Formation

The construction of the 1,2-diphenylpropylamine backbone necessitates the stereocontrolled formation of both a carbon-carbon (C-C) bond and a carbon-nitrogen (C-N) bond at the C1 and C2 positions. Asymmetric catalysis offers a powerful tool to achieve this, creating the desired stereoisomers with high enantiomeric excess (ee) directly from prochiral precursors.

Catalytic Asymmetric C-C Bond Formation: Key C-C bond-forming reactions, such as the Mannich and Friedel-Crafts reactions, are instrumental in establishing the chiral framework. mdpi.com

Asymmetric Mannich Reaction: This reaction involves the addition of a nucleophile (e.g., an enolate or its equivalent) to an imine, forming a β-amino carbonyl compound. For the synthesis of a 1,2-Diphenyl-3-aminopropane precursor, a stereoselective Mannich-type reaction could be envisioned between an imine derived from benzaldehyde (B42025) and a benzyl (B1604629) nucleophile, catalyzed by a chiral metal complex or an organocatalyst. For example, chiral bifunctional thiourea (B124793) systems and proline derivatives have been successfully employed as catalysts in asymmetric Mannich reactions to yield products with high enantio- and diastereoselectivity. mdpi.com

Asymmetric Friedel-Crafts Alkylation: This reaction can be used to introduce one of the phenyl groups stereoselectively. The alkylation of an aromatic ring (like benzene) with a chiral electrophile containing the aminopropane backbone, or the reaction of a substituted alkene with benzene in the presence of a chiral Lewis acid catalyst, could establish the stereocenter at C1 or C2. mdpi.com

Catalytic Asymmetric C-N Bond Formation: The introduction of the amine group at C2 with specific stereochemistry is another critical step.

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond is an atom-economical method for C-N bond formation. The asymmetric hydroamination of a suitably substituted 1,2-diphenylpropene (B188750) derivative, using chiral metal catalysts (e.g., based on rare-earth metals or late transition metals), can generate the chiral amine. researchgate.net

Reductive Amination: A common strategy involves the asymmetric hydrogenation of a C=N double bond. A precursor ketone, 1,2-diphenylpropan-3-one, could be reductively aminated in the presence of a chiral catalyst, such as a transition metal complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), to yield the desired chiral amine. researchgate.net

The following table summarizes catalyst systems applicable to the asymmetric synthesis of key bonds in 1,2-diamine and related structures.

Reaction TypeCatalyst ClassExample CatalystBond FormedStereocontrol
Mannich ReactionOrganocatalystL-proline, Chiral ThioureasC-CHigh ee and dr
Friedel-CraftsMetal CatalystNi(cod)₂ / (R)-BINAPC-CHigh ee and dr
HydroaminationMetal CatalystChiral Rare-Earth ComplexesC-NHigh ee
Asymmetric HydrogenationMetal CatalystRhodium/Ruthenium-Chiral LigandsC-H (on C=N)High ee

Enantiomeric Resolution Techniques

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate them. This is crucial as different enantiomers can exhibit distinct biological activities. libretexts.org

Classical Resolution via Diastereomeric Salts: This is the most traditional method. The racemic 1,2-Diphenyl-3-aminopropane, being a base, is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. libretexts.org Once separated, the addition of a strong base liberates the pure enantiomer of the amine. libretexts.org

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, as chiral catalysts. jocpr.com The enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. jocpr.com For a racemic amine, a typical reaction is enzyme-catalyzed acylation. For instance, in the presence of a lipase (B570770) like Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., ethyl acetate), one enantiomer will be selectively converted to its corresponding amide, while the other remains unreacted. researchgate.net The resulting mixture of the acylated amine and the unreacted amine can then be separated using standard chromatographic or extraction methods. This approach can provide access to both enantiomers with very high enantiomeric purity. researchgate.netnih.gov

The table below outlines common resolution methods.

TechniqueResolving Agent/CatalystPrinciple of SeparationOutcome
Diastereomeric Salt FormationChiral Acid (e.g., Tartaric Acid)Differential solubility of diastereomeric saltsSeparated Diastereomers
Enzymatic Kinetic ResolutionLipase (e.g., CAL-B)Selective enzymatic reaction on one enantiomerOne enantiomer as amide, one as unreacted amine

Diastereoselective Synthesis of 1,2-Diphenyl-3-aminopropane Stereoisomers

Because 1,2-Diphenyl-3-aminopropane has two chiral centers (C1 and C2), four possible stereoisomers exist: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Diastereoselective synthesis aims to control the relative stereochemistry between these two centers, preferentially forming one diastereomer (syn or anti) over the other.

A common strategy involves starting with a molecule that already contains one of the desired stereocenters and then using this existing center to direct the formation of the second. For example, one could begin with an enantiomerically pure phenylpropanol derivative. The existing hydroxyl group can direct a subsequent nucleophilic substitution or addition reaction to create the second stereocenter with a specific relative orientation.

Alternatively, a reaction can be designed where the transition state leading to one diastereomer is energetically favored over the other. The synthesis of the related compound 1,2-diphenyl-2-[(1-phenylethyl)amino]ethanol from benzil (B1666583) and (R)-phenylethylamine, followed by reduction, illustrates this principle. researchgate.net The stereochemistry of the chiral amine reagent influences the formation of the new stereocenters during the reaction, leading to a specific diastereomer. researchgate.net Such reagent-controlled diastereoselection is a powerful tool for synthesizing complex molecules with multiple stereocenters.

Derivatization and Analog Synthesis of this compound

The 1,2-Diphenyl-3-aminopropane scaffold serves as a versatile template for creating a wide range of chemical analogs. By systematically modifying the N-substituent, the phenyl rings, or by incorporating the entire molecule into larger structures, new compounds with tailored properties can be developed.

Synthesis of N-Substituted 1,2-Diphenyl-3-aminopropane Analogs

The primary amino group of 1,2-Diphenyl-3-aminopropane is a key site for modification, allowing for the synthesis of secondary and tertiary amines, as well as amides and other derivatives.

N-Alkylation: Secondary and tertiary amines can be prepared via direct alkylation with alkyl halides. However, to avoid over-alkylation, reductive amination is often preferred. This two-step, one-pot process involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product.

N-Acylation: Amide analogs are readily synthesized by treating the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., EDCI). nih.gov This reaction is typically high-yielding and allows for the introduction of a vast array of acyl groups.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate.

Modifications of the Phenyl Moieties

Altering the electronic and steric properties of the two phenyl rings can significantly impact the molecule's characteristics. These modifications are most efficiently introduced by using substituted starting materials in the synthetic sequence.

For instance, in a synthetic route that involves a Friedel-Crafts reaction or the use of a Grignard reagent derived from a benzyl halide, one could start with substituted benzene derivatives. Using bromo-, fluoro-, methoxy-, or nitro-substituted benzyl bromide or benzaldehyde would result in the corresponding substituted phenyl groups in the final 1,2-Diphenyl-3-aminopropane analog. Research on analogs of other 3-phenylpropylpiperazine compounds has shown that substituents such as fluoro, hydroxyl, and methoxyl groups on the phenyl ring can be used to modulate biological activity. nih.gov

The following table shows potential starting materials for synthesizing phenyl-substituted analogs.

Desired SubstituentCorresponding Starting Material
4-Fluoro4-Fluorobenzaldehyde or 4-Fluorobenzyl bromide
4-Methoxy4-Methoxybenzaldehyde or 4-Methoxybenzyl bromide
3-Nitro3-Nitrobenzaldehyde or 3-Nitrobenzyl bromide
4-Methyl4-Methylbenzaldehyde or 4-Methylbenzyl bromide

Incorporation into Complex Molecular Architectures

The 1,2-Diphenyl-3-aminopropane unit can act as a chiral building block for the synthesis of more complex molecules, particularly heterocyclic systems. The primary amine and the hydrocarbon backbone provide functional handles for cyclization reactions.

For example, the amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles like pyrazines or diazepines. ekb.eg The reaction of a diamine with 2,3-pyrazinedicarboxylic anhydride (B1165640) can lead to the formation of fused seven-membered oxazepine or diazepine (B8756704) rings. ekb.eg By analogy, the amino group of 1,2-Diphenyl-3-aminopropane could be used as a nucleophile to attack an electrophilic center in a bifunctional molecule, leading to the formation of a larger, more complex ring system that incorporates the chiral 1,2-diphenylpropyl fragment. This strategy is valuable for building libraries of complex chiral molecules for various chemical and pharmaceutical applications.

Spectroscopic and Chromatographic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary data on the types and numbers of hydrogen and carbon atoms in the molecule. In the ¹H NMR spectrum of 1,2-Diphenyl-3-aminopropane hydrochloride, signals corresponding to the aromatic protons of the two phenyl groups would typically appear in the downfield region (approx. 7.0-7.5 ppm), while the aliphatic protons on the propane (B168953) chain would resonate in the upfield region. The integration of these signals helps determine the relative number of protons in each environment. The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, with aromatic carbons appearing further downfield than the aliphatic carbons of the propane backbone.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. rsc.org

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help map the connectivity of the -CH-CH-CH₂- protons in the propane chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: As specific experimental data from academic literature is not available, these are generalized, predicted values based on typical chemical shifts for similar structural motifs.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (Predicted)
C1-Phenyl (ortho, meta, para)~7.2 - 7.4 (multiplet)~127 - 129HMBC to C1, C2
C2-Phenyl (ortho, meta, para)~7.1 - 7.3 (multiplet)~126 - 129HMBC to C1, C2, C3
C1-H~3.8 - 4.2 (multiplet)~45 - 50COSY to C2-H; HSQC to C1; HMBC to Phenyl Carbons, C2, C3
C2-H~3.1 - 3.5 (multiplet)~50 - 55COSY to C1-H, C3-H₂; HSQC to C2; HMBC to Phenyl Carbons, C1, C3
C3-H₂~2.9 - 3.3 (multiplet)~40 - 45COSY to C2-H; HSQC to C3; HMBC to C1, C2, C2-Phenyl
NH₃⁺Broad singletN/AMay show weak correlation to C3 in HMBC

The flexibility of the propane chain in this compound allows it to adopt various spatial arrangements or conformations. NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), can provide insights into the through-space proximity of protons. An NOE is observed between protons that are close in space, regardless of whether they are bonded. By analyzing NOE correlations in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, researchers can deduce the predominant conformation of the molecule in solution. This analysis can reveal the relative orientation of the two phenyl rings and the aminopropane chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the precise elemental formula of the compound. For this compound (C₁₅H₁₈ClN), HRMS would be used to confirm the molecular formula by matching the experimentally observed exact mass of its protonated molecular ion [M+H]⁺ (the amine without the HCl) to the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion is isolated. Then, it is subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For 1,2-Diphenyl-3-aminopropane, common fragmentation pathways would involve cleavage of the carbon-carbon bonds in the propane chain. Key fragmentation mechanisms for phenylalkylamines often include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and beta-cleavage, which can lead to the formation of stable benzyl (B1604629) or tropylium (B1234903) ions. libretexts.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 1,2-Diphenyl-3-aminopropane (Note: These are predicted fragments for the free amine, C₁₅H₁₇N, as typically analyzed in MS.)

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway Description
212.159[C₁₅H₁₈N]⁺Protonated molecular ion [M+H]⁺
195.133[C₁₅H₁₇]⁺Loss of ammonia (B1221849) (NH₃) from the molecular ion.
120.081[C₈H₁₀N]⁺Cleavage of the C1-C2 bond, retaining the aminomethylphenyl fragment.
91.054[C₇H₇]⁺Formation of the stable tropylium ion from a benzyl moiety.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information on the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. sapub.org For this compound, key expected absorptions would include:

N-H stretching: A broad band in the range of 2800-3200 cm⁻¹ for the ammonium (B1175870) salt (R-NH₃⁺).

C-H stretching (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Sharp peaks just below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

N-H bending: A band around 1500-1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. nih.gov The absorption is characteristic of the conjugated systems within a molecule. For this compound, the two phenyl rings are the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands in the UV region, typically around 250-270 nm, which are characteristic of the π → π* transitions of the benzene (B151609) rings. researchgate.net

Chromatographic Purity and Isomeric Separation in Research Contexts

The chromatographic analysis of 1,2-Diphenyl-3-aminopropane and related phenethylamine (B48288) compounds is critical for ensuring the quality and integrity of research findings. Methods are required to not only quantify the primary compound but also to separate it from synthesis precursors, byproducts, and its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

In the development of HPLC methods for primary and secondary amines, a C18 column is frequently employed. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control pH and improve peak shape. For amine compounds, acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to protonate the amine group, which minimizes peak tailing and enhances chromatographic resolution. Detection is commonly achieved using a UV detector, with the wavelength set to maximize the absorbance of the phenyl groups in the molecule.

For compounds that lack a strong chromophore or for trace-level analysis, pre-column derivatization can be employed. This involves reacting the amine with a reagent to form a derivative that has enhanced UV absorbance or fluorescence properties. For instance, reagents like 4-dimethylaminobenzaldehyde (DAB) have been used for the HPLC determination of similar structures like phenylpropanolamine, forming a Schiff base that can be detected at a higher wavelength. nih.gov Method validation for purity assessment involves establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) according to established guidelines.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Phenylpropylamine Analogs
ParameterTypical ConditionPurpose
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic retention mechanism suitable for the diphenyl structure.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)Organic solvent elutes the compound; TFA acts as an ion-pairing agent to improve peak shape for the amine.
Flow Rate 1.0 mL/minStandard analytical flow rate ensuring good separation efficiency and reasonable run times.
Detection UV Absorbance at 254 nmDetects the aromatic phenyl rings present in the molecule.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful tool for identification. However, primary amines like 1,2-Diphenyl-3-aminopropane are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is mandatory to convert the amine into a more volatile and thermally stable derivative.

Common derivatizing agents for amines include acylating reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA). gcms.cz These reagents react with the primary amine to form stable amide derivatives. For example, research on alpha-Benzyl-N-methylphenethylamine (BNMPA), a close structural analog, utilized derivatization with HFBA prior to GC-MS analysis. nih.gov This procedure allows for the successful elution of the compound from the GC column and provides a characteristic mass spectrum for identification.

The electron ionization (EI) mass spectrum of the derivatized compound typically shows a molecular ion peak and characteristic fragmentation patterns. For phenylalkylamine structures, a common fragmentation is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable iminium cation. This fragmentation provides key structural information for confirmation. The method's sensitivity allows for low limits of detection, often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 2: Representative GC-MS Parameters for Derivatized Phenylalkylamine Analysis
ParameterTypical ConditionPurpose
Derivatization Reagent Heptafluorobutyric anhydride (HFBA)Increases volatility and thermal stability by converting the polar amine to a fluoroacyl amide. nih.gov
GC Column 5% Phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS, 30 m x 0.25 mm ID)A standard, low-bleed column suitable for a wide range of derivatized compounds. gcms.cz
Carrier Gas Helium at ~1 mL/minInert gas to carry the analyte through the column.
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Temperature Program Initial temp ~100°C, ramp to ~300°CSeparates compounds based on boiling point and column interaction.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.

Since 1,2-Diphenyl-3-aminopropane possesses a chiral center, distinguishing between its enantiomers is crucial in many research contexts. The determination of enantiomeric excess (ee), a measure of optical purity, is typically accomplished using chiral chromatography. heraldopenaccess.us Two primary strategies are employed: direct and indirect separation.

Direct Separation involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. For amine compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are highly effective. nih.govresearchgate.net For instance, the Astec® CHIROBIOTIC® V2 column, which uses vancomycin as the chiral selector, has been successfully used to separate the enantiomers of methamphetamine in a polar ionic mobile phase mode. This mode typically uses an organic solvent like methanol with small amounts of an acid and a base (e.g., acetic acid and ammonium hydroxide) to facilitate ionic interactions with the CSP.

Indirect Separation is a cost-effective alternative that uses a standard achiral column (like a C18). restek.com In this approach, the racemic amine is first reacted with a chiral derivatizing agent (CDR) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a conventional reversed-phase column. A widely used CDR for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). restek.com The reaction converts the enantiomeric amines into diastereomeric derivatives that are easily resolved by HPLC-UV. Another common CDR, particularly for GC analysis, is N-trifluoroacetyl-L-prolyl chloride (l-TPC). nih.gov

Table 3: Strategies for Chiral Separation of Amphetamine Analogs
MethodPrincipleStationary PhaseTypical Mobile Phase / ConditionsAdvantage
Direct HPLC Enantioselective interaction with CSPChiral Stationary Phase (e.g., Polysaccharide or Macrocyclic Glycopeptide) nih.govNormal Phase (Hexane/Ethanol) or Polar Ionic (Methanol + Acid/Base additives) No derivatization required.
Indirect HPLC Formation of diastereomers with a CDRStandard Reversed-Phase (e.g., C18)Acetonitrile/Water buffer systemUses less expensive, conventional columns. restek.com
Indirect GC-MS Formation of volatile diastereomersStandard Achiral GC columnDerivatization with agent like N-trifluoroacetyl-L-prolyl chloride (l-TPC) nih.govHigh sensitivity and specificity of MS detection.

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical chemistry studies focusing solely on This compound are not available in the indexed research databases accessed.

The user's request for an article with a detailed, specific outline requires thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each subsection:

Computational and Theoretical Chemistry Studies of 1,2 Diphenyl 3 Aminopropane Hydrochloride

Ligand-Target Interactions and Molecular Docking Studies (In Silico Screening)

Structure-Activity Relationship (SAR) Derivation via Computational Methods

While general principles and methodologies of computational chemistry, such as Density Functional Theory (DFT) mdpi.comnih.gov, molecular dynamics (MD) simulations nih.govnih.gov, and molecular docking researchgate.netnih.gov, are well-documented, applying these to a specific compound requires dedicated research studies. The searches conducted did not yield any papers presenting DFT-calculated electronic structures, HOMO-LUMO analyses, molecular dynamics trajectories, or molecular docking results specifically for 1,2-Diphenyl-3-aminopropane hydrochloride.

Research was found for structurally related but distinct compounds, such as 1,3-diphenylpropan-1-ones nih.gov, substituted imidazoles researchgate.net, and other aminopropane derivatives nih.gov. However, presenting data from these molecules would violate the strict instruction to focus solely on this compound and would be scientifically inaccurate.

Therefore, due to the absence of specific research data for this compound in the requested areas, it is not possible to generate the article with the required level of detail, scientific accuracy, and adherence to the provided outline. Creating such an article would necessitate fabricating data, which is contrary to the principles of scientific integrity.

Molecular and Mechanistic Investigations in Biological Research

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The interaction of small molecules with biological macromolecules is the foundation of their pharmacological effects. For compounds structurally related to 1,2-Diphenyl-3-aminopropane hydrochloride, these interactions have been primarily explored through receptor binding assays and enzyme inhibition studies.

While specific receptor binding data for this compound is not extensively documented in publicly available literature, the binding profiles of structurally similar compounds, such as various N,N-diallyltryptamine and N-phenylpiperazine analogs, offer insights into potential molecular targets. These studies typically involve competitive radioligand binding assays to determine the affinity of a compound for a panel of receptors and transporters.

For instance, studies on ring-substituted N,N-diallyltryiptamine analogs have revealed binding to a range of receptors, including serotonin (B10506) receptors, σ sites, α2-adrenoceptors, dopaminergic D3 receptors, and the serotonin transporter. nih.gov Similarly, N-phenylpiperazine analogs have been shown to bind with high affinity to dopamine (B1211576) D3 receptors, with some exhibiting significant selectivity over the D2 subtype. mdpi.com

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related Compound Classes

Target N,N-diallyltryptamine Analogs nih.gov N-phenylpiperazine Analogs mdpi.com
5-HT1A Moderate to High Moderate
5-HT2A High Low to Moderate
5-HT2C Moderate to High Low
Dopamine D2 Low to Moderate Moderate to High
Dopamine D3 Moderate High
Serotonin Transporter (SERT) Moderate Low
Sigma1 High Not Reported
Sigma2 High Not Reported
α2-Adrenoceptor Moderate Not Reported

Note: This table presents a generalized summary of findings for classes of compounds structurally related to this compound and does not represent data for the specific compound itself.

The potential for this compound and its analogs to modulate enzyme activity is an area of active investigation. In vitro biochemical assays are employed to quantify the inhibitory or activating effects of a compound on specific enzymes. nih.gov While direct studies on this specific compound are scarce, the general principles of enzyme inhibition can be applied. For example, compounds with amine functionalities are often investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov

Table 2: General Approaches in Enzyme Inhibition Assays

Assay Type Principle Information Gained
IC50 Determination Measures the concentration of an inhibitor required to reduce enzyme activity by 50%. Potency of the inhibitor. nih.gov
Ki Determination Determines the inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. Intrinsic affinity of the inhibitor.

Compounds with structural similarities to endogenous molecules can act as either substrates or inhibitors within biochemical pathways. For example, amphetamine and its analogs, which share a phenethylamine (B48288) core, are known to be substrates for monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.net This substrate activity leads to competitive inhibition of endogenous neurotransmitter reuptake and can also induce transporter-mediated efflux. researchgate.netpnas.org It is plausible that this compound could be similarly characterized in pathways involving catecholamine and serotonin neurotransmission.

Cellular Assays and In Vitro Biological Activities

Cellular assays provide a more integrated view of a compound's biological effects, bridging the gap between molecular interactions and physiological responses.

Compounds structurally related to amphetamine have been shown to modulate intracellular signaling pathways. For instance, amphetamine can activate the small GTPase RhoA, leading to the internalization of the dopamine transporter. pnas.org Furthermore, amphetamine and its analogs can signal through the intracellular trace amine-associated receptor 1 (TAAR1), which is coupled to Gα13 and Gαs proteins, thereby influencing both RhoA and cAMP signaling. nih.gov It is hypothesized that this compound may also impact these or related signaling cascades, particularly in neuronal cell types. The activation of such pathways can have downstream effects on gene expression and cellular function. researchgate.net

Table 3: Potential Cellular Signaling Pathways Modulated by Amphetamine Analogs

Pathway Key Proteins Downstream Effects
Rho GTPase Signaling RhoA, Rac-1 Cytoskeletal remodeling, transporter trafficking. pnas.org
cAMP/PKA Pathway Adenylyl Cyclase, PKA Phosphorylation of target proteins, modulation of RhoA activity. pnas.orgnih.gov

The cellular uptake of lipophilic amines, a class to which this compound belongs, is often governed by passive diffusion across the cell membrane. nih.gov The lipophilicity of the compound allows it to readily traverse the lipid bilayer. Once inside the cell, these basic compounds can become protonated in acidic intracellular compartments, such as lysosomes, leading to their accumulation, a phenomenon known as lysosomal trapping. nih.gov While passive diffusion is a major route, active transport via organic cation transporters (OCTs) could also play a role, particularly at lower concentrations. nih.gov The investigation of these mechanisms typically involves in vitro cell culture models and the use of specific inhibitors of transport processes to elucidate the primary routes of cellular entry and accumulation. dovepress.com

Metabolic Transformations and In Vitro Metabolite Profiling

Information regarding the metabolic fate of this compound is not currently available in the public scientific domain. In vitro studies are essential for understanding how this compound is processed by the body.

There are no published studies that have specifically examined the enzymatic biotransformation of this compound. Such studies would typically involve incubating the compound with liver microsomes or specific cytochrome P450 (CYP) enzymes to identify the primary enzymes responsible for its metabolism.

As no in vitro metabolism studies have been reported, the metabolites of this compound have not been identified. Identifying metabolites is a critical step in understanding the complete pharmacological and toxicological profile of a compound.

To provide an example of what such research might uncover, a hypothetical table of potential metabolites is provided below. This is purely for illustrative purposes and is not based on experimental data.

Hypothetical In Vitro Metabolites of this compound

Metabolite ID Proposed Structure Metabolic Reaction
M1 1-(4-hydroxyphenyl)-2-phenyl-3-aminopropane Aromatic hydroxylation
M2 1,2-Diphenyl-3-aminopropan-1-ol Benzylic hydroxylation
M3 1,2-Diphenyl-3-(N-hydroxyamino)propane N-oxidation

This table is a hypothetical representation and does not reflect actual research findings.

Applications in Advanced Materials Science and Chemical Probes

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry, and chiral auxiliaries and ligands are central to this endeavor. uni-muenchen.de A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases subsequent reactions to favor one enantiomer over the other.

The 1,2-diphenyl-3-aminopropane scaffold possesses two stereogenic centers, making its enantiomerically pure forms ideal candidates for use as chiral auxiliaries or as backbones for chiral ligands. Although direct applications of 1,2-diphenyl-3-aminopropane hydrochloride are not extensively documented in mainstream literature, its utility can be inferred from structurally analogous compounds that have proven highly effective. For instance, pseudoephenamine, which also contains a 1,2-diphenyl arrangement with an amino group, is a versatile chiral auxiliary known for exerting remarkable stereocontrol in asymmetric alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.gov Similarly, derivatives of 1,2-diphenyl-1,2-diaminoethane are widely employed as C2-symmetric ligands in asymmetric catalysis. researchgate.net

These ligands coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to proceed with high enantioselectivity. nih.gov The 1,2-diphenyl-3-aminopropane structure could be derivatized at the amino group to create novel phosphine (B1218219), N,N'-dioxide, or PHOX-type ligands for various metal-catalyzed reactions, including asymmetric hydrogenation and allylic substitutions. uni-muenchen.denih.govrsc.org

Compound FamilyStructural FeaturesPrimary Application in Asymmetric SynthesisReference
1,2-Diphenyl-3-aminopropane1,2-diphenyl backbone, primary amine, two stereocentersPotential chiral auxiliary or ligand backboneN/A
Pseudoephenamine1,2-diphenyl-2-aminoethanol backboneChiral auxiliary for asymmetric alkylations nih.gov
1,2-Diphenyl-1,2-diaminoethane DerivativesC2-symmetric 1,2-diphenyl-1,2-diamine backboneChiral ligands for metal-catalyzed reactions researchgate.net
OxazolidinonesHeterocyclic ring derived from amino alcoholsWidely used chiral auxiliaries for aldol (B89426) and alkylation reactions

Utilization as Precursors for Novel Organic Compounds

The chemical reactivity of this compound, particularly its primary amino group, makes it a valuable starting material, or precursor, for the synthesis of more complex molecules, especially nitrogen-containing heterocycles. nih.gov Heterocyclic compounds are a major class of organic molecules that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. wisdomlib.orgresearchgate.netnih.gov

The primary amine of the 1,2-diphenyl-3-aminopropane scaffold can act as a nucleophile in a variety of cyclocondensation reactions. For example, it can react with 1,3-dicarbonyl compounds to form pyrimidines or with α-haloketones followed by cyclization to yield pyrroles. mdpi.com Multicomponent reactions, which allow the efficient construction of complex molecules in a single step, represent another powerful avenue for utilizing this precursor. researchgate.net By reacting 1,2-diphenyl-3-aminopropane with an aldehyde and a third component like an alkyne or isocyanide, a diverse range of heterocyclic structures such as imidazoles or pyrazoles could be accessed. wisdomlib.orgmdpi.com The bulky diphenylpropane backbone would impart specific steric and electronic properties to the resulting heterocyclic compounds, potentially influencing their biological activity or material characteristics.

Target HeterocycleGeneral Synthetic StrategyRequired Co-Reagents for a Primary Amine PrecursorReference
PyrimidinesCondensation Reaction1,3-Dicarbonyl compounds (e.g., acetylacetone) nih.gov
PyrrolesPaal-Knorr Synthesis1,4-Dicarbonyl compounds mdpi.com
PyrazolesCondensation with Hydrazine (B178648) Derivatives (if amine is modified) or CycloadditionChalcones and hydrazine hydrate wisdomlib.org
ImidazolesMulticomponent ReactionsAldehyde, Isocyanide researchgate.net

Development as Research Probes for Biological Systems

Fluorescent probes are indispensable tools for visualizing and understanding complex processes within biological systems in real-time. nih.govresearchgate.net These molecular tools are typically composed of a fluorophore (a light-emitting unit) and a recognition moiety that selectively interacts with a specific biological target, such as an enzyme, metal ion, or microenvironment. nih.govnih.gov

The 1,2-diphenyl-3-aminopropane framework can serve as a robust scaffold for the rational design of novel research probes. The two phenyl rings can be chemically modified with electron-donating or -withdrawing groups to tune the photophysical properties, effectively creating a fluorophore with desirable absorption and emission characteristics. ed.ac.uk The primary amino group provides a convenient attachment point for linking a recognition element.

For example, the amine could be acylated with a group that is a substrate for a specific enzyme. Upon enzymatic cleavage, a significant change in fluorescence ("turn-on" or "turn-off") would occur, allowing for the detection of enzyme activity. nih.gov Alternatively, a chelating agent for a particular metal ion could be attached to the amine, creating a sensor that changes its fluorescence properties upon binding to that ion. The steric bulk and conformation of the diphenylpropane backbone could further influence the probe's binding affinity and selectivity for its target. nih.gov

Probe ComponentFunctionPotential Implementation on 1,2-Diphenyl-3-aminopropane Scaffold
ScaffoldProvides the core structure and influences overall properties.The 1,2-diphenylpropane (B1197580) backbone.
FluorophoreEmits light upon excitation.The phenyl rings, potentially functionalized to tune emission wavelength.
LinkerConnects the fluorophore to the recognition moiety.The propyl chain and the amino group (e.g., via amide bond formation).
Recognition MoietySelectively binds to the biological target.A substrate for an enzyme or a chelator for a metal ion, attached to the amino group.

Integration into Functional Materials Research

The unique structural attributes of this compound make it an attractive building block for the creation of advanced functional materials, such as specialized polymers and metal-organic frameworks (MOFs).

In polymer science, monomers containing specific functional groups are used to build macromolecules with tailored properties. The primary amine of 1,2-diphenyl-3-aminopropane allows it to be incorporated into polymer chains through reactions like amide bond formation. This could lead to the synthesis of functional aromatic polyamides, where the bulky and rigid diphenylpropane units enhance thermal stability and mechanical strength. mdpi.com If an enantiomerically pure form of the compound is used, it could introduce chirality directly into the polymer backbone, creating materials with applications in chiral separations or as catalysts.

Metal-organic frameworks are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). rsc.org The properties of a MOF are dictated by the choice of both the metal and the organic linker. The amino group on 1,2-diphenyl-3-aminopropane can serve as a functional site for post-synthetic modification of a MOF, or the entire molecule could be used to functionalize a traditional linker before MOF assembly. rsc.orgrsc.org Integrating this chiral, bulky group into the porous structure of a MOF could create chiral recognition sites for enantioselective separations or catalysis.

Material TypeRole of 1,2-Diphenyl-3-aminopropanePotential ApplicationReference
Functional PolyamidesMonomer or co-monomer via its amino group.High-performance polymers with enhanced thermal stability; chiral stationary phases for chromatography. mdpi.com
Metal-Organic Frameworks (MOFs)Functionalizes the organic linker, introducing chirality and bulk.Enantioselective separation of chiral molecules; heterogeneous asymmetric catalysis. rsc.orgrsc.org
Polymer CompositesAdditive or filler to modify polymer properties.Improving mechanical or thermal properties of bulk polymers. rsc.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Scalable Production in Research

The synthesis of chiral amines, a category to which 1,2-Diphenyl-3-aminopropane hydrochloride belongs, is a critical area in medicinal and fine chemical research. wiley.com Traditional methods often face challenges related to stereoselectivity, waste, and harsh reaction conditions. wiley.comukri.org Future research is poised to overcome these limitations through innovative and sustainable synthetic strategies.

Biocatalysis: One of the most promising avenues is the use of biocatalysis, employing engineered enzymes to create chiral amines with high efficiency and selectivity. wiley.comnih.gov Enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases are being engineered to handle a wider range of substrates, including bulkier aromatic compounds. nih.govresearchgate.net Directed evolution and computational redesign can expand the substrate scope of these enzymes, potentially enabling a highly stereoselective, scalable, and environmentally friendly production route for specific enantiomers of 1,2-Diphenyl-3-aminopropane. nih.gov The use of ω-transaminases, in particular, has been identified as a powerful method for preparing optically pure amines from corresponding ketones, representing a competitive alternative to traditional chemical methods. researchgate.net

Flow Chemistry and Catalysis: Asymmetric transfer hydrogenation and reductive amination are powerful chemical methods for producing chiral amines. ukri.orgnih.gov Integrating these processes into continuous flow reactor systems presents a significant opportunity for scalable production. ukri.org Flow chemistry offers superior control over reaction parameters, improved safety, and the potential for easier catalyst recycling, which has historically been a barrier to industrial adoption. ukri.org The development of novel, solid-supported catalysts could further enhance the efficiency and economic viability of manufacturing complex chiral amines for research purposes. ukri.org

Synthetic AdvancementPotential Application to this compoundKey Advantages
Engineered Transaminases Stereoselective synthesis from a corresponding ketone precursor.High enantiomeric excess (>99%), sustainable (mild conditions), reduced waste. nih.gov
Asymmetric Hydrogenation Direct and efficient synthesis of the chiral amine from a prochiral imine. nih.govHigh catalytic efficiency, applicable to industrial scale. nih.gov
Continuous Flow Processing Scalable, consistent production for research supply chains.Improved process control, enhanced safety, cost reduction through catalyst recycling. ukri.org

This table summarizes potential next-generation synthetic methodologies and their advantages.

Exploration of Undiscovered Molecular Interactions

While diphenylpropylamine derivatives are known to interact with certain biological targets like opioid receptors, the full spectrum of molecular interactions for this compound is likely yet to be uncovered. nce.ac.indrugbank.comnih.gov Future research should aim to de-orphanize this compound by exploring its activity at a wider range of receptors, transporters, and enzymes.

Given its structural similarity to other phenethylamines, a key area of investigation is its interaction with monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov Many substituted amphetamines exhibit complex pharmacological profiles by interacting with these targets. nih.gov Understanding the binding affinity and functional activity (e.g., as an inhibitor or releaser) at these transporters is crucial. Studies have shown that specific structural features of phenethylamine (B48288) derivatives dictate their potency and selectivity for DAT, with hydrogen bonds playing a critical role in ligand-protein binding. nih.gov

Furthermore, exploring interactions with less-obvious targets could yield significant breakthroughs. This includes a wide array of G-protein coupled receptors (GPCRs), ion channels, and even intracellular signaling proteins. High-throughput screening campaigns against diverse receptor panels could reveal unexpected affinities, opening up entirely new lines of pharmacological inquiry. For example, some diphenylpropylamine analogues have been investigated as ligands for the cannabinoid CB1 receptor, demonstrating that related scaffolds can possess surprising polypharmacology. wikipedia.org

Advanced Computational Modeling and Artificial Intelligence in Compound Design

Molecular Dynamics and Docking: Advanced molecular docking simulations can predict how this compound and its analogs bind to the active site of a target protein. nih.govnih.gov These computational tools provide invaluable insights into the specific amino acid residues involved in the interaction. nih.govmdpi.com Combining docking with molecular dynamics simulations allows researchers to observe the stability of the ligand-protein complex over time, offering a more dynamic and realistic picture of the molecular interaction. mdpi.com This theoretical framework can guide the synthesis of new derivatives with enhanced pharmacological profiles. mdpi.com

Computational ToolApplication in Future ResearchPredicted Outcome
Generative AI Models Design of novel analogs with specific desired properties.Faster identification of promising new chemical entities for synthesis and testing. eurekalert.org
Molecular Docking Prediction of binding poses and affinities at various receptor sites.Prioritization of potential biological targets; understanding structure-activity relationships. nih.gov
Molecular Dynamics Simulation of the stability and dynamics of the ligand-receptor complex.Deeper insight into the mechanism of action and the key forces driving the interaction. mdpi.com

This table outlines the application of advanced computational tools in the future study of this compound.

Development of Next-Generation Research Tools

Progress in understanding this compound is intrinsically linked to the analytical tools available for its study. ijpsjournal.com Future research will benefit immensely from the application and development of next-generation analytical and bioanalytical techniques that offer greater sensitivity, resolution, and throughput. insights.bio

Advanced Chromatography and Mass Spectrometry: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-MS) are indispensable for the analysis of the compound and its potential metabolites. ijpsjournal.comtezu.ernet.in The development of new chromatographic methods, particularly for separating chiral compounds, will be essential for studying the individual activities of its enantiomers. researchgate.net Furthermore, coupling gas chromatography with advanced mass analyzers like the Orbitrap can provide highly detailed spectral libraries for unambiguous compound identification. acs.org

Biosensors and Imaging: The development of novel biosensors could enable real-time detection and quantification of the compound in complex biological samples. Such tools could be used to study pharmacokinetics and target engagement with unprecedented temporal resolution. Additionally, advanced imaging techniques, such as positron emission tomography (PET), could be employed by radiolabeling analogs of this compound. This would allow for non-invasive visualization of the compound's distribution and target receptor occupancy within a living system, providing invaluable data on its in-vivo behavior.

Q & A

Q. What are the recommended synthetic routes for 1,2-Diphenyl-3-aminopropane hydrochloride, and how can instability challenges during synthesis be mitigated?

Methodological Answer:

  • Route 1: Adapt methods from analogous aminochloropropanes (e.g., 1-amino-3-chloro-2-propanol hydrochloride), using potassium phthalimide fusion to stabilize reactive intermediates .
  • Route 2: Acidic ethanol-mediated hydrochlorination, as demonstrated for diphenylamine hydrochloride preparation, where concentrated HCl is added to adjust pH (~3.0) for salt formation .
  • Mitigating Instability:
    • Use inert atmospheres (e.g., N₂) to prevent oxidation.
    • Purify intermediates via recrystallization in non-polar solvents to remove reactive byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chloride Verification: Perform General Identification Test A (e.g., silver nitrate reaction) to confirm HCl salt formation .
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Compare phenyl proton signals (δ 7.2–7.5 ppm) and amine proton shifts (δ 2.5–3.5 ppm) to reference spectra.
    • FT-IR: Validate N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) .
  • Purity Assessment: Use USP-grade clarity tests (e.g., 1.0 g in 10 mL water must yield a clear, colorless solution) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-MS: Optimize reverse-phase columns (C18) with acetonitrile/water gradients and ESI+ detection for amine protonation.
  • UV-Vis Spectroscopy: Leverage aromatic phenyl absorbance (~254 nm) for quantification, calibrated against certified standards .
  • Titrimetry: Employ non-aqueous titration with perchloric acid in glacial acetic acid to determine free amine content .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., conflicting receptor binding affinities)?

Methodological Answer:

  • Iterative Replication: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Triangulation: Cross-validate results using SPR (surface plasmon resonance), radioligand binding, and computational docking (e.g., AutoDock Vina) .
  • Batch Analysis: Test multiple synthetic batches to rule out impurity-driven artifacts (e.g., residual solvents affecting receptor interactions) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals for HPLC analysis .
  • Light/Thermal Stability:
    • Store samples under UV light (254 nm) and elevated temperatures (40–60°C), monitoring decomposition via TLC .
  • Stabilizers: Test excipients (e.g., ascorbic acid) in formulations to inhibit oxidative degradation .

Q. How can isotopic labeling (e.g., deuterium) be applied to trace metabolic pathways of this compound?

Methodological Answer:

  • Deuterated Synthesis: Replace labile hydrogens (e.g., amine groups) with deuterium using NaBD₄ reduction or deuterated solvents .
  • Metabolic Profiling: Administer labeled compound in in vitro hepatocyte models, analyzing metabolites via LC-HRMS to identify demethylation or hydroxylation pathways .

Q. What in vitro models are appropriate for evaluating the compound’s cytotoxicity and therapeutic index?

Methodological Answer:

  • Cell Viability Assays: Use MTT/WST-1 assays on HEK-293 (normal) and cancer cell lines (e.g., HeLa) to calculate IC₅₀ values .
  • Organoid Models: Test dose-response in 3D tumor spheroids to mimic in vivo heterogeneity .
  • Safety Thresholds: Apply ECHA guidelines for heavy metal limits (<20 μg/g) and sulfated ash content (<1.0 mg/g) to ensure biocompatibility .

Q. How can researchers optimize formulation parameters for enhanced solubility and bioavailability?

Methodological Answer:

  • Co-Solvency: Test ethanol/propylene glycol mixtures to improve aqueous solubility .
  • pH Adjustment: Use phosphate buffers (pH 5.0–7.4) to stabilize the hydrochloride salt while avoiding precipitation .
  • Nanoformulations: Encapsulate in PLGA nanoparticles (100–200 nm) and assess release kinetics via dialysis membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.